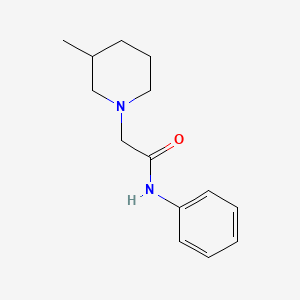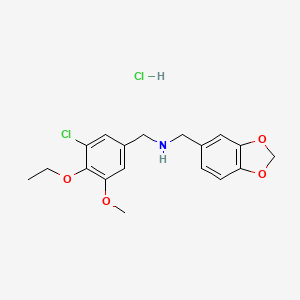![molecular formula C19H15Cl2NO2 B5360575 2-[2-(3,5-dichloro-2-methoxyphenyl)vinyl]-8-methoxyquinoline](/img/structure/B5360575.png)
2-[2-(3,5-dichloro-2-methoxyphenyl)vinyl]-8-methoxyquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(3,5-dichloro-2-methoxyphenyl)vinyl]-8-methoxyquinoline, also known as DMQX, is a potent antagonist of the ionotropic glutamate receptors. DMQX has been extensively studied for its role in modulating synaptic transmission and its potential therapeutic applications in neurological disorders.
Mecanismo De Acción
2-[2-(3,5-dichloro-2-methoxyphenyl)vinyl]-8-methoxyquinoline acts as a competitive antagonist of the ionotropic glutamate receptors by binding to the receptor site and preventing the binding of glutamate. This results in a reduction in the excitatory postsynaptic potentials and a decrease in synaptic transmission. This compound is highly selective for the AMPA and kainate subtypes of ionotropic glutamate receptors, with little or no effect on the NMDA subtype.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been reported to reduce the frequency and amplitude of excitatory postsynaptic potentials in hippocampal neurons, leading to a decrease in synaptic transmission. This compound has also been shown to reduce the severity and duration of seizures in animal models of epilepsy. Additionally, this compound has been shown to have analgesic effects, reducing pain perception in animal models of neuropathic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[2-(3,5-dichloro-2-methoxyphenyl)vinyl]-8-methoxyquinoline has several advantages as a research tool. It is highly selective for the AMPA and kainate subtypes of ionotropic glutamate receptors, allowing for the specific modulation of glutamatergic neurotransmission. This compound is also relatively stable and easy to synthesize, making it a cost-effective research tool. However, this compound has some limitations as well. It has a short half-life and can be rapidly metabolized in vivo, which may limit its effectiveness as a therapeutic agent. Additionally, this compound has been shown to have off-target effects on other ion channels, which may complicate its interpretation in some experiments.
Direcciones Futuras
There are several future directions for 2-[2-(3,5-dichloro-2-methoxyphenyl)vinyl]-8-methoxyquinoline research. One area of interest is the development of more selective and potent antagonists of the AMPA and kainate subtypes of ionotropic glutamate receptors. Another area of interest is the investigation of the role of ionotropic glutamate receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, the potential therapeutic applications of this compound in epilepsy, neuropathic pain, and other neurological disorders warrant further investigation.
Métodos De Síntesis
2-[2-(3,5-dichloro-2-methoxyphenyl)vinyl]-8-methoxyquinoline can be synthesized through a multi-step process involving the reaction of 2-amino-3,5-dichloroacetophenone with 4-methoxybenzaldehyde, followed by cyclization and deprotection reactions. The final product is obtained through purification and characterization techniques such as column chromatography and NMR spectroscopy.
Aplicaciones Científicas De Investigación
2-[2-(3,5-dichloro-2-methoxyphenyl)vinyl]-8-methoxyquinoline has been widely used as a research tool to study the role of ionotropic glutamate receptors in synaptic transmission and plasticity. It has been shown to block the AMPA, kainate, and NMDA subtypes of ionotropic glutamate receptors, leading to a reduction in excitatory neurotransmission. This compound has also been used to investigate the mechanisms of epileptogenesis, pain perception, and learning and memory.
Propiedades
IUPAC Name |
2-[(E)-2-(3,5-dichloro-2-methoxyphenyl)ethenyl]-8-methoxyquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO2/c1-23-17-5-3-4-12-6-8-15(22-18(12)17)9-7-13-10-14(20)11-16(21)19(13)24-2/h3-11H,1-2H3/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRAAENQTRBVLS-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C=C2)C=CC3=C(C(=CC(=C3)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1N=C(C=C2)/C=C/C3=C(C(=CC(=C3)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(4-chlorophenyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B5360495.png)
![N-(2,6-dichlorophenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5360514.png)
![N-[2-(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)-2-oxoethyl]acetamide](/img/structure/B5360515.png)
![3-(1,3-benzodioxol-5-yl)-5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5360520.png)
![N-[1-(4-isopropylphenyl)ethyl]-5-methyl-2-furamide](/img/structure/B5360521.png)
![2-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]nicotinic acid](/img/structure/B5360526.png)
![6-[(4,6-dimethylpyridin-3-yl)carbonyl]-2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5360541.png)
![N-(2-(1,3-benzodioxol-5-yl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-5-bromo-2-furamide](/img/structure/B5360547.png)

![5-[2-(3-nitrophenyl)vinyl]-1,3,4-thiadiazol-2-amine](/img/structure/B5360559.png)
![1-methyl-4-[(5,6,7,8-tetrahydro-1-naphthalenyloxy)acetyl]piperazine](/img/structure/B5360566.png)
![2-[(4-methoxyphenyl)amino]-6-methyl-4-pyrimidinecarboxylic acid](/img/structure/B5360569.png)
![N-[3-(acetylamino)-2,4-dimethylbenzyl]-2-[(4,5-dibenzyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5360578.png)
